molecular formula C7H15Cl2N3 B2449839 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2649011-12-9

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride

Cat. No.: B2449839
CAS No.: 2649011-12-9
M. Wt: 212.12
InChI Key: QZYCNNMNRQGDKG-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride is a compound that features an imidazole ring fused with a cyclobutane moiety

Safety and Hazards

The compound has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride” are not mentioned in the available resources, imidazole derivatives are being extensively studied for their potential in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as nickel and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclobutane moiety may contribute to the compound’s stability and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine is unique due to the presence of the cyclobutane moiety, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c8-7(2-1-3-7)6-9-4-5-10-6;;/h1-5,8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYCNNMNRQGDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NCCN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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